molecular formula C20H25N3O6S2 B2760720 (4-(Thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)(thiophen-3-yl)methanone oxalate CAS No. 2034377-32-5

(4-(Thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)(thiophen-3-yl)methanone oxalate

Cat. No. B2760720
CAS RN: 2034377-32-5
M. Wt: 467.56
InChI Key: WDOGRKCFXXQYBD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used to form the various bonds and rings in the molecule. Without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be quite varied, depending on the specific conditions and reactants used. The presence of multiple functional groups means that the compound could potentially participate in a wide range of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and functional groups present. For example, the presence of an oxalate group could potentially make the compound acidic. The compound is likely to be solid at room temperature .

Scientific Research Applications

Synthesis and Characterization

Novel compounds involving thiazol and thiophene structures have been synthesized and characterized using a variety of techniques including UV, IR, NMR, and mass spectrometry. Density Functional Theory (DFT) calculations have been used for structural optimization and theoretical vibrational spectra interpretation. These studies provide insights into the structural changes due to electron withdrawing groups and analyze the thermodynamic stability and reactivity of these compounds in their ground and excited states. The molecular docking studies suggest potential antibacterial activity, highlighting the compounds' relevance in medicinal chemistry (Shahana & Yardily, 2020).

Biological Activities

The synthesized thiazol and thiophene compounds have demonstrated potential biological activities. For instance, certain derivatives have shown potent NR2B subunit-selective antagonism of the NMDA receptor, indicating potential applications in neurological research and therapeutic interventions for neurodegenerative diseases (Borza et al., 2007). Additionally, focused libraries of these compounds have been prepared as potential inhibitors of type III secretion in Gram-negative bacteria, offering a pathway to developing new antibacterial agents (Hillgren et al., 2010).

Antitumor Activity

Research has explored the antitumor activities of thiazol and thiophene compounds, synthesizing novel derivatives that have shown inhibitory effects on a range of cancer cell lines. This demonstrates the compounds' potential as leads for the development of new anticancer agents (Bhole & Bhusari, 2011).

Electrochemical and Electrochromic Properties

Studies have also delved into the electrochemical and electrochromic properties of novel polymers containing carbazole and phenyl-methanone units, including thiophene derivatives. These materials show promise for applications in organic electronics, such as in organic light-emitting transistors and solar cells, due to their well-defined oxidation and reduction processes and reasonable optical contrast (Hu et al., 2013).

Future Directions

The future research directions for this compound would likely depend on its intended use or biological activity. If the compound has biological activity, future research could involve further investigating this activity and potentially developing the compound into a drug .

properties

IUPAC Name

oxalic acid;[4-[4-(1,3-thiazol-2-yloxy)piperidin-1-yl]piperidin-1-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S2.C2H2O4/c22-17(14-5-11-24-13-14)21-7-1-15(2-8-21)20-9-3-16(4-10-20)23-18-19-6-12-25-18;3-1(4)2(5)6/h5-6,11-13,15-16H,1-4,7-10H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDOGRKCFXXQYBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(CC2)OC3=NC=CS3)C(=O)C4=CSC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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